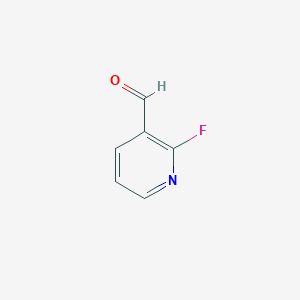

2-Fluoro-3-formylpyridine

Description

Contextualization within Halogenated Pyridine (B92270) Chemistry

Halogenated pyridines are a class of heterocyclic compounds that have long been recognized for their utility in organic synthesis. The introduction of a halogen atom onto the pyridine ring significantly alters its electronic properties, influencing its reactivity and providing a handle for further functionalization. nih.gov Fluorine, in particular, possesses unique properties such as high electronegativity and a small atomic radius, which can profoundly impact the biological activity and physicochemical properties of a molecule. The presence of a fluorine atom at the 2-position of the pyridine ring in 2-fluoro-3-formylpyridine makes the carbon atom at that position susceptible to nucleophilic attack, a key feature that drives much of its synthetic utility. lookchem.comchemdad.com

The field of halogenated pyridine chemistry has seen significant advancements, with the development of selective halogenation methods being a key focus. nih.govacs.org These methods have expanded the toolkit available to chemists for the synthesis of a wide range of functionalized pyridines. The strategic placement of halogens, as seen in this compound, is crucial for directing subsequent chemical reactions and for the rational design of molecules with desired properties.

Significance of the Formyl Group in Pyridine Derivatives

The formyl group (an aldehyde) is a cornerstone of organic synthesis, known for its electrophilic nature and its ability to participate in a wide variety of chemical reactions. In pyridine derivatives, the formyl group's reactivity is further modulated by the electronic influence of the pyridine ring itself. rsc.org The electron-withdrawing nature of the pyridine ring can activate the formyl group towards nucleophilic attack. rsc.org

The formyl group in this compound serves as a versatile functional handle, enabling a plethora of synthetic transformations. It can undergo oxidation to a carboxylic acid, reduction to an alcohol, and participate in numerous condensation reactions to form imines, oximes, and hydrazones. These reactions are fundamental in the construction of more complex molecular scaffolds. For instance, the reaction of the formyl group with primary amines to form Schiff bases is a widely used strategy in the synthesis of bioactive compounds and ligands for metal complexes. researchgate.net The strategic placement of the formyl group at the 3-position, adjacent to the fluorine atom, creates a unique electronic environment that influences the reactivity of both functional groups.

Historical Overview of Key Discoveries and Milestones Related to this compound

While a detailed historical timeline for the discovery of this compound itself is not extensively documented in readily available literature, its development is intrinsically linked to the broader history of organofluorine chemistry and pyridine chemistry. The synthesis of fluorinated organic compounds has a rich history, with early methods often being hazardous and non-selective. A significant breakthrough in the synthesis of fluorinated pyridines was achieved by Plevey and co-workers in 1982, who successfully prepared perfluoropyridine, demonstrating the feasibility of regioselective fluorination of nitrogen-containing heterocycles.

The synthesis of pyridine aldehydes also has a long history, with various methods developed over the years. google.com The development of efficient methods for the introduction of both fluorine and a formyl group onto a pyridine ring represents the culmination of decades of research in both fields. A key synthetic route to this compound involves the lithiation of 2-fluoropyridine (B1216828) followed by reaction with a formylating agent.

A notable development in the application of this compound is its use as a prosthetic group in radiolabeling. Specifically, 2-[¹⁸F]-fluoro-3-pyridinecarboxaldehyde ([¹⁸F]FPCA) has been developed as a water-soluble prosthetic group for the chemoselective radiolabeling of biomolecules, such as peptides, for use in positron emission tomography (PET) imaging. bham.ac.uk This application highlights the compound's value in the development of advanced diagnostic tools. bham.ac.uk

Current Research Landscape and Emerging Trends for this compound

The current research landscape for this compound is vibrant and expanding, driven by its utility as a versatile synthetic intermediate. lookchem.com A major area of focus is its application in medicinal chemistry. The compound serves as a key building block for the synthesis of a wide range of heterocyclic compounds, including naphthyridines, which are known to possess diverse biological activities. lookchem.com The fluorine atom and the formyl group can be strategically manipulated to fine-tune the pharmacokinetic and pharmacodynamic properties of the final drug candidates. lookchem.com

Emerging trends in the use of this compound include its application in the development of novel materials. The unique electronic properties conferred by the fluorine and formyl groups can be harnessed to create materials with specific optical or electronic characteristics. Furthermore, the compound's reactivity makes it a valuable tool in the development of new synthetic methodologies. lookchem.com

The development of automated synthesis platforms is also impacting the use of this compound and its derivatives. For instance, the automated synthesis of [¹⁸F]FPCA for PET imaging demonstrates a trend towards more efficient and reproducible production of radiolabeled compounds for clinical and research applications. bham.ac.uk As research in areas such as targeted therapy and molecular imaging continues to advance, the demand for versatile and functionalized building blocks like this compound is expected to grow.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 36404-90-7 | lookchem.comcymitquimica.comparchem.comavantorsciences.com |

| Molecular Formula | C₆H₄FNO | lookchem.comcymitquimica.comavantorsciences.com |

| Molecular Weight | 125.1 g/mol | lookchem.comavantorsciences.com |

| Boiling Point | 50 °C at 3 mmHg | lookchem.comavantorsciences.com |

| Density | 1.250 g/mL at 25 °C | lookchem.com |

| Refractive Index | n20/D 1.520 | lookchem.com |

| Flash Point | 164 °F | lookchem.com |

| Appearance | Liquid | cymitquimica.com |

| InChI Key | OFBVGDCXXGXDKU-UHFFFAOYSA-N | cymitquimica.com |

Structure

3D Structure

Propriétés

IUPAC Name |

2-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO/c7-6-5(4-9)2-1-3-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBVGDCXXGXDKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465675 | |

| Record name | 2-Fluoro-3-formylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36404-90-7 | |

| Record name | 2-Fluoro-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36404-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3-formylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoropyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoro 3 Formylpyridine and Its Derivatives

Strategies for Direct Synthesis of 2-Fluoro-3-formylpyridine

Direct synthesis routes to this compound primarily involve the construction of the 2-fluoropyridine (B1216828) scaffold followed by the introduction of the formyl group at the 3-position.

Nucleophilic Aromatic Substitution (SNAr) Approaches to 2-Fluoropyridine Scaffolds

Nucleophilic aromatic substitution (SNAr) is a fundamental method for the synthesis of substituted pyridines. nih.gov In the context of 2-fluoropyridine synthesis, this approach typically involves the displacement of a suitable leaving group at the 2-position of the pyridine (B92270) ring with a fluoride (B91410) ion. While chloropyridines are commonly used in SNAr reactions, 2-fluoropyridines exhibit significantly higher reactivity. For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than that of 2-chloropyridine. nih.gov This enhanced reactivity allows for milder reaction conditions, which is advantageous when dealing with sensitive functional groups. nih.govacs.org

The traditional synthesis of halopyridines for SNAr reactions often requires harsh conditions, such as the use of neat phosphorus oxyhalides (POX3) at high temperatures on pyridine N-oxides or hydroxypyridines. nih.govacs.org However, alternative methods for fluorination have been developed. One such method involves the direct fluorination of pyridines using reagents like silver(II) fluoride (AgF2). nih.gov Another approach is the conversion of readily available pyridine N-oxides into 2-pyridyltrialkylammonium salts, which serve as effective precursors for the introduction of fluoride under mild, metal-free conditions. acs.orgnih.gov

The general applicability of SNAr on 2-fluoropyridines allows for the introduction of a wide array of nucleophiles, including those derived from alcohols, phenols, amines, and thiols, often resulting in quantitative conversion to the desired 2-substituted pyridine products. acs.org

Formylation Reactions on Fluorinated Pyridine Precursors

Once the 2-fluoropyridine scaffold is in place, the next critical step is the introduction of a formyl group at the 3-position. This can be accomplished through various formylation techniques.

A common strategy for the introduction of a formyl group is the oxidation of a methyl group at the desired position. For instance, 2-fluoro-5-methylpyridine (B1304807) can be oxidized to 2-fluoro-5-pyridinecarboxylic acid, which is then converted to 2-fluoro-5-formylchloropyridine. google.com This two-step process, involving oxidation followed by an acyl chlorination reaction, provides a route to formylated fluoropyridines suitable for industrial-scale production. google.com The oxidation of the methyl group is a key transformation in this sequence.

Palladium-catalyzed carbonylation reactions offer a powerful and versatile method for the formylation of aryl and heteroaryl halides. nih.govnih.gov These reactions typically utilize carbon monoxide (CO) or a CO surrogate as the carbonyl source. Formic acid has emerged as a convenient and environmentally benign C1 source for the palladium-catalyzed formylation of aryl iodides. organic-chemistry.org In this process, formic acid serves as both the carbonyl source and a reducing agent. organic-chemistry.org

Another approach involves the use of carbon dioxide (CO2) as a sustainable C1 source for the reductive formylation of aryl iodides. organic-chemistry.org This method employs a palladium catalyst in the presence of a silane (B1218182) reducing agent. organic-chemistry.org The palladium-catalyzed formylation of aryl bromides with synthesis gas (a mixture of CO and H2) has also been extensively studied, with the efficiency of the reaction being highly dependent on the choice of phosphine (B1218219) ligand. nih.gov These palladium-catalyzed methods provide a direct route to introduce the formyl group onto a pre-existing fluorinated pyridine ring.

Synthesis of Key this compound Intermediates

The synthesis of more complex derivatives often proceeds through key intermediates that are themselves derivatives of this compound.

Preparation of 4-Iodo-2-fluoro-3-formylpyridine

4-Iodo-2-fluoro-3-formylpyridine is a valuable intermediate for further functionalization. sincerechemical.com Its synthesis can be achieved by first reacting 2-fluoropyridine with iodine to produce the intermediate 2-fluoro-4-iodopyridine. sincerechemical.com Subsequent formylation of this intermediate, for example, through reaction with a formylating agent like ethyl formate, yields the desired 4-iodo-2-fluoro-3-formylpyridine. sincerechemical.com This heterocyclic organic compound serves as a versatile building block in pharmaceutical synthesis. sincerechemical.com

Below is a table summarizing the key synthetic strategies and intermediates discussed:

| Target Compound/Intermediate | Synthetic Strategy | Key Precursors | Reagents/Catalysts |

| 2-Fluoropyridine Scaffolds | Nucleophilic Aromatic Substitution (SNAr) | 2-Chloropyridine, Pyridine N-Oxides | Potassium Fluoride, Silver(II) Fluoride, Trialkylammonium Salts |

| This compound | Oxidation of Methylpyridine | 2-Fluoro-3-methylpyridine | Oxidizing agents |

| This compound | Palladium-Catalyzed Formylation | 2-Fluoro-3-halopyridine | Palladium catalyst, CO or CO surrogate (e.g., formic acid, CO2) |

| 4-Iodo-2-fluoro-3-formylpyridine | Iodination and Formylation | 2-Fluoropyridine | Iodine, Ethyl formate |

Synthetic Routes to 2-Fluoro-3-pyridylmethanamine

2-Fluoro-3-pyridylmethanamine is a key derivative of this compound. A primary and widely utilized method for its synthesis is the reductive amination of the parent aldehyde, this compound. This chemical transformation involves the reaction of the aldehyde with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine. This imine is subsequently reduced in situ to the corresponding amine. Various reducing agents can be employed for this purpose, with sodium borohydride (B1222165) and catalytic hydrogenation being common choices. The reaction provides a direct and efficient pathway to the desired aminomethylpyridine derivative, which serves as a valuable building block in medicinal chemistry.

Synthesis of 3-Fluoro-2-formylpyridine (Isomer Specificity)

The synthesis of 3-Fluoro-2-formylpyridine, a structural isomer of this compound, requires methods that ensure high regioselectivity. A common and effective route involves the directed ortho-metalation of 3-fluoropyridine (B146971).

In a typical procedure, 3-fluoropyridine is treated with a strong base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -70 °C). chemicalbook.com The fluorine atom at the 3-position directs the deprotonation specifically to the adjacent C-2 position. The resulting lithiated intermediate is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF). chemicalbook.com Subsequent aqueous workup yields the target molecule, 3-fluoropyridine-2-aldehyde. chemicalbook.com This method is highly specific, affording the desired isomer with good yields, typically in the range of 55-60%. chemicalbook.com The crude product is often purified by silica (B1680970) gel column chromatography. chemicalbook.com This isomer is a significant intermediate for synthesizing derivatives with potent activities against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. chemicalbook.com

3-Fluoro-2-pyridinecarboxaldehyde is a crucial building block in the semi-synthesis of complex, biologically active molecules. Specifically, it is utilized as a key reagent in the preparation of advanced taxoid derivatives from 9β-dihydrobaccatin-9,10-acetals. chemicalbook.com Taxoids are a class of potent anti-tumor agents, and the incorporation of the 3-fluoropyridyl moiety can significantly modify their pharmacological properties. In this context, the aldehyde does not originate from the baccatin (B15129273) structure but is instead coupled to it to create novel, more complex derivatives.

An alternative conceptual pathway to 3-Fluoro-2-formylpyridine involves a two-step sequence of alkylation followed by oxidation. This strategy would first introduce a methyl group at the C-2 position of the 3-fluoropyridine ring. While direct Friedel-Crafts type alkylations can be challenging on electron-deficient pyridine rings, methods involving metalated pyridines can be effective. youtube.com

Following successful methylation to produce 3-fluoro-2-methylpyridine, the methyl group can be oxidized to a formyl group. A common oxidizing agent for converting a methylpyridine to its corresponding aldehyde is selenium dioxide (SeO₂). researchgate.net This oxidation step transforms the methyl group into the desired carboxaldehyde, yielding 3-Fluoro-2-formylpyridine. researchgate.net

Radiochemical Synthesis of Fluorinated Pyridine Carboxaldehydes for Imaging Applications

The synthesis of fluorinated pyridine carboxaldehydes labeled with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) is of paramount importance for PET imaging. These radiolabeled compounds can serve as precursors or "prosthetic groups" for tagging biologically active molecules, enabling the non-invasive visualization of physiological and pathological processes in vivo.

2-[(¹⁸F)]-Fluoro-3-pyridinecarboxaldehyde ([(¹⁸F]FPCA) is a valuable ¹⁸F-labeled intermediate used for the synthesis of more complex radiotracers. nih.gov Such small, reactive ¹⁸F-labeled molecules are often referred to as prosthetic groups or building blocks. They are designed to be coupled to larger biomolecules that cannot withstand the harsh conditions of direct radiofluorination. nih.gov

The synthesis of PET radiopharmaceuticals demands reproducible, reliable, and rapid methods. researchgate.net Consequently, the development of fully automated synthesis modules is crucial. researchgate.netnih.gov The radiosynthesis of compounds like [(¹⁸F]FPCA is often performed on commercially available automated platforms, such as the GE TRACERlab or AllinOne modules. researchgate.netnih.govresearchgate.net These systems handle the entire process, from the initial nucleophilic fluorination reaction using aqueous [¹⁸F]fluoride to the purification of the final product, typically via High-Performance Liquid Chromatography (HPLC) or solid-phase extraction (SPE). researchgate.netresearchgate.net Automation ensures adherence to current Good Manufacturing Practice (cGMP) guidelines, minimizes radiation exposure to personnel, and provides consistent radiochemical yields and purity for preclinical and clinical studies. researchgate.netnih.gov

2-[¹⁸F]Fluoro-3-(2(S)-azetidinylmethoxy)pyridine, also known as 2-[¹⁸F]F-A-85380, is a key radioligand developed for imaging α4β2-containing neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) in the human brain using PET. researchgate.netnih.gov Its synthesis has been optimized and automated for routine clinical production. researchgate.net

The most common method is a one-pot, two-step procedure performed in an automated synthesis module. researchgate.net The synthesis begins with a nucleophilic aromatic substitution reaction. A precursor molecule, typically bearing a nitro or trimethylammonium trifluoromethanesulfonate (B1224126) leaving group, is reacted with [¹⁸F]fluoride. nih.gov This precursor also contains the (S)-azetidinylmethoxy side chain, which is protected with a t-butyloxycarbonyl (BOC) group. researchgate.net The second step involves the acidic hydrolysis of the BOC protecting group to yield the final radiotracer. researchgate.net

This entire process has been efficiently automated on commercial synthesizers like the TRACERlab FXF-N module. researchgate.net The automated synthesis can produce up to 20 GBq of 2-[¹⁸F]F-A-85380 from a starting activity of 100 GBq of [¹⁸F]fluoride within a total synthesis time of approximately 60 minutes. researchgate.net The final product exhibits high radiochemical purity (>99%) and specific activity. researchgate.net

| Parameter | Details | Source(s) |

| Radiotracer | 2-[¹⁸F]Fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[¹⁸F]F-A-85380) | researchgate.net |

| Synthesis Method | One-pot: 1. Nucleophilic Substitution 2. BOC-group Hydrolysis | researchgate.net |

| Precursor | BOC-protected 2-nitro or 2-trimethylammonium substituted pyridine | researchgate.netnih.gov |

| Automated Module | TRACERlab FXF-N | researchgate.net |

| Synthesis Time | ~60 minutes | researchgate.net |

| Radiochemical Yield | Up to 20% (from 100 GBq [¹⁸F]fluoride) | researchgate.net |

| Radiochemical Purity | >99% | researchgate.net |

Nucleophilic Substitution and Hydrolysis in Radioligand Preparation

The preparation of radiolabeled compounds for Positron Emission Tomography (PET) often involves the introduction of a fluorine-18 ([¹⁸F]) atom onto an aromatic or heteroaromatic ring. Nucleophilic aromatic substitution (SₙAr) is a primary method for this transformation, where a leaving group on the ring is displaced by the [¹⁸F]fluoride ion. The this compound scaffold is particularly relevant in this context. The pyridine nitrogen atom and the formyl group are electron-withdrawing, which activates the ring for nucleophilic attack, especially at the C-2 and C-4 positions. uchicago.edu

In the context of preparing a radioligand from a precursor, the fluorine atom of this compound would not be the target for substitution. Instead, a precursor molecule with a suitable leaving group at the 2-position would be reacted with [¹⁸F]fluoride. Common leaving groups for this purpose include nitro (-NO₂), chloro (-Cl), bromo (-Br), and trimethylammonium (-N⁺Me₃). uchicago.edusemanticscholar.org The reaction is typically conducted in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures, often enhanced by microwave irradiation to shorten reaction times. uchicago.edusemanticscholar.org

Research comparing various leaving groups on the pyridine ring has shown that 2-nitro and 2-trimethylammonium pyridine precursors give excellent incorporation yields of [¹⁸F]fluoride, often exceeding 75-90%. semanticscholar.orgresearchgate.net For instance, studies on 2-nitropyridine (B88261) derivatives have demonstrated high radiochemical yields (70-89%) in short reaction times at 140°C. researchgate.net The subsequent hydrolysis of resulting ester or nitrile functionalities, if present on the molecule, can be performed under standard conditions to yield the final radioligand.

| Precursor (at 2-position) | Typical Conditions | Reported Radiochemical Yield (RCY) | Reference |

|---|---|---|---|

| -NO₂ | DMSO, 180°C, 10 min | 88% | semanticscholar.org |

| -N⁺Me₃ | DMSO, 100W Microwave, 1 min | 96% | semanticscholar.org |

| -Br | DMSO, 180°C, 10 min | 71% | semanticscholar.org |

| -Cl | DMSO, 180°C, 10 min | 22% | semanticscholar.org |

Stereoselective Synthesis Involving Fluorinated Pyridine Aldehydes

Fluorinated pyridine aldehydes like this compound are valuable building blocks in stereoselective synthesis due to the reactivity of the aldehyde group.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method to convert aldehydes into α,β-unsaturated esters with high E-selectivity. wikipedia.orgorganic-chemistry.org In this reaction, a phosphonate-stabilized carbanion reacts with an aldehyde, such as this compound, to form an alkene.

To synthesize an α-fluoro-α,β-unsaturated ester from this compound, a modified HWE reagent is required, specifically an α-fluoro phosphonate (B1237965) ester (e.g., ethyl 2-fluoro-2-(diethylphosphono)acetate). The reaction proceeds via the deprotonation of the α-fluoro phosphonate ester with a base, followed by nucleophilic attack on the aldehyde carbonyl of this compound. The subsequent elimination of a phosphate (B84403) byproduct yields the desired α-fluoro-α,β-unsaturated ester.

For achieving Z-selectivity, the Still-Gennari modification of the HWE reaction is employed. nih.govbohrium.com This method utilizes phosphonates with electron-withdrawing bis(2,2,2-trifluoroethyl) groups, such as bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate, in the presence of a strong base system like potassium hexamethyldisilazide (KHMDS) with 18-crown-6 (B118740) at low temperatures (e.g., -78 °C). nih.gov This kinetic control favors the formation of the Z-alkene. nih.gov

| Reaction Type | Key Reagent | Typical Stereoselectivity | Reference |

|---|---|---|---|

| Horner-Wadsworth-Emmons (HWE) | Dialkyl phosphonoacetate | Predominantly E-alkene | wikipedia.org |

| Still-Gennari Olefination | Bis(2,2,2-trifluoroethyl) phosphonoacetate | Predominantly Z-alkene | nih.govbohrium.com |

Direct C-H functionalization offers an atom-economical method for forming C-C bonds. Deprotonative coupling involves the removal of a proton from a C-H bond using a strong base, creating a carbanion that can then act as a nucleophile. Pyridine rings containing electron-withdrawing substituents, such as a fluorine atom, are susceptible to deprotonation, particularly at the C-4 position.

A methodology has been developed for the deprotonative functionalization of pyridine derivatives with various aldehydes. This reaction can be catalyzed by an amide base generated in situ from a catalytic amount of Cesium Fluoride (CsF) and a stoichiometric amount of tris(trimethylsilyl)amine (B75434) (N(TMS)₃). Pyridine substrates with fluoro substituents react efficiently at the 4-position with a range of aldehydes, including arylaldehydes and aliphatic aldehydes, under ambient conditions. This approach allows for the direct coupling of a fluorinated pyridine unit (acting as the nucleophile) with an aldehyde (acting as the electrophile). While not a direct modification of the formyl group on this compound, this methodology is applicable to fluoropyridine scaffolds for building more complex molecules.

Reaction Chemistry and Mechanistic Investigations of 2 Fluoro 3 Formylpyridine

Reactivity of the Formyl Group in 2-Fluoro-3-formylpyridine

The aldehyde (formyl) functionality at the 3-position of the pyridine (B92270) ring is a key site for a variety of chemical transformations. Its reactivity is modulated by the electronic properties of the fluorinated pyridine ring.

Condensation reactions represent a fundamental class of reactions in organic and biochemistry where two molecules combine to form a larger molecule, with the concurrent elimination of a smaller molecule like water. ebsco.com In the context of this compound, the formyl group readily participates in such reactions. Specifically, it can react with aminooxy-functionalized peptides. nih.gov This type of reaction is crucial for the synthesis of complex biological macromolecules. ebsco.commdpi.com The reaction involves the nucleophilic attack of the aminooxy group on the electrophilic carbon of the formyl group, leading to the formation of an oxime linkage. This strategy has been employed in the development of radiolabeled peptides for imaging applications. For instance, 2-[¹⁸F]-fluoro-3-pyridinecarboxaldehyde has been synthesized and used for the radiolabeling of aminooxy-functionalized peptides. nih.gov

The formyl group of this compound can react with thiosemicarbazide (B42300) to form the corresponding thiosemicarbazone. Thiosemicarbazones are a class of compounds known for their coordinating properties with metal ions and their potential biological activities. mdpi.comajchem-b.com The reaction involves the condensation of the aldehyde with the primary amine of thiosemicarbazide. The resulting this compound thiosemicarbazone can act as a tridentate ligand, coordinating to metal centers through the pyridine nitrogen, the imine nitrogen, and the sulfur atom. mdpi.com These metal complexes have been a subject of study for their potential applications in medicinal chemistry. rsc.orgnih.gov For example, copper complexes of 2-formylpyridine thiosemicarbazone have been investigated for their antitumor properties. rsc.org

A significant application of pyridinecarboxaldehydes, including the fluorinated analogue, is in the site-selective modification of protein N-termini. nih.govchemrxiv.org The reaction proceeds through the initial formation of an imine between the formyl group of this compound and the N-terminal α-amine of a protein. nih.gov This is followed by an intramolecular cyclization with the adjacent amide of the peptide backbone, resulting in the formation of a stable imidazolidinone ring. nih.govnih.gov The rate of this cyclization can be influenced by the substituents on the pyridine ring. chemrxiv.org While fluorination is expected to activate the aldehyde towards the initial imine formation, studies have shown that the subsequent cyclization to the imidazolidinone for fluoro-substituted pyridinecarboxaldehydes can be relatively slow. nih.govacs.org This highlights the complex interplay of electronic effects on the multi-step reaction pathway. nih.gov

The formyl group of this compound can participate in stereoselective reactions, which are crucial for the synthesis of chiral molecules with specific biological activities. While specific studies on the stereoselective transformations of this compound are not extensively detailed in the provided context, the general reactivity of aldehydes in such reactions is well-established. For instance, aldehydes can undergo aldol (B89426) reactions to create new stereocenters. Chemoenzymatic methods have been developed for the synthesis of α-fluoro β-hydroxy esters from aromatic aldehydes, demonstrating the potential for stereoselective C-C bond formation. nih.gov Another approach involves the stereoselective synthesis of α-fluoro-α,β-unsaturated esters from aldehydes through a deacylation process. thieme-connect.comthieme-connect.com These methodologies could potentially be applied to this compound to generate optically active products.

Role of Fluorine in Influencing Reactivity and Electronic Properties

Fluorine is a highly electronegative atom, and its presence on the pyridine ring exerts a strong electron-withdrawing inductive effect. nih.govvulcanchem.com This effect reduces the electron density of the aromatic ring, making it more electron-deficient. vulcanchem.com This electron deficiency has several important consequences for the reactivity of this compound. The electron-withdrawing nature of fluorine enhances the electrophilicity of the formyl group's carbon atom, making it more susceptible to nucleophilic attack. acs.org This is evidenced by the increased hydrate (B1144303) formation of fluorinated pyridinecarboxaldehydes in aqueous media compared to their non-fluorinated counterparts. acs.orgresearchgate.net The electron-withdrawing effect also influences the basicity of the pyridine nitrogen, making it less basic. Furthermore, the fluorine atom can affect the stability of reaction intermediates and transition states, thereby influencing reaction rates. nih.gov

Impact of Fluorine Position on Intramolecular and Intermolecular Interactions

The position of the fluorine atom on the pyridine ring significantly influences both intramolecular and intermolecular interactions, which in turn affects the molecule's physical properties and reactivity. While direct studies on this compound are limited, broader research on fluorinated pyridines provides valuable insights.

Fluorine's high electronegativity creates a strong dipole moment and can participate in hydrogen bonding, although it is generally considered a weak hydrogen bond acceptor. nih.govresearchgate.net The strength of these interactions is highly dependent on the fluorine's position relative to the nitrogen atom and other substituents.

Computational studies on fluoropyridine-HCl complexes have shown that fluorination generally weakens hydrogen bonds, with substitution at the 2- and 6-positions having the most pronounced effect. rsc.org This is attributed to the strong electron-withdrawing effect of fluorine, which reduces the basicity of the pyridine nitrogen. rsc.orgvulcanchem.com As the number of fluorine atoms increases, the N--H distances in these complexes tend to increase, and the binding energies decrease. rsc.org

The fluorine atom can also engage in dipole-dipole interactions, which can influence crystal packing and solubility. vulcanchem.com In some cases, intermolecular interactions involving fluorine, though weak, can be reinforced by other weak interactions within the crystal lattice. mdpi.com It has been observed that the fluorine atom is often not a direct substitute for a hydroxyl group in terms of forming strong hydrogen bonds to maintain molecular packing in crystals. mdpi.com

The table below summarizes the predicted effects of fluorine substitution on the intermolecular interactions of pyridine derivatives based on available literature.

| Interaction Type | Effect of Fluorine Substitution | Positional Influence |

| Hydrogen Bonding | Generally weakens hydrogen bond strength with proton donors. rsc.org | Substitution at the 2- and 6-positions has the most significant weakening effect. rsc.org |

| Dipole-Dipole Interactions | Can influence crystal packing and solubility. vulcanchem.com | The specific geometry and electronic environment dictate the nature of these interactions. |

| Intermolecular Contacts | Fluorine can participate in weak intermolecular contacts, often supported by other weak interactions. mdpi.com | The fluorine atom's interactions are often spread across multiple neighboring molecules rather than forming a single strong bond. mdpi.com |

Deprotonative Functionalization of Pyridine Derivatives with Aldehydes

The deprotonative functionalization of pyridine rings is a key strategy for introducing new substituents. In the case of pyridine derivatives bearing electron-withdrawing groups like fluorine and a formyl group, these reactions are directed by the increased acidity of the ring protons.

While the most acidic C-H bond in pyridine is at the C4 position, direct deprotonation at this site can be challenging due to the directing effect of the Lewis basic nitrogen atom towards the C2 position. chemrxiv.org However, the presence of electron-withdrawing substituents can significantly alter this regioselectivity. For instance, pyridine substrates with two electron-withdrawing groups at the 3- and 5-positions can be efficiently deprotonated at the 4-position. jst.go.jpnih.gov

The reaction typically involves a strong base, such as lithium diisopropylamide (LDA) or an in situ generated amide base, to abstract a proton from the pyridine ring, creating a pyridyl anion. jst.go.jpnih.gov This anion then acts as a nucleophile, attacking the electrophilic carbon of an aldehyde to form a new carbon-carbon bond.

A study on the deprotonative coupling of pyridines with aldehydes utilized an amide base generated in situ from catalytic CsF and stoichiometric tris(trimethylsilyl)amine (B75434) (N(TMS)3). jst.go.jpnih.gov This system allowed for the efficient reaction of 3,5-dihalopyridines and 3-chloro-5-(trifluoromethyl)pyridine (B1270821) with various aldehydes at the 4-position under ambient conditions. jst.go.jpnih.gov

The proposed mechanism for this transformation is as follows:

Generation of an amide base from CsF and N(TMS)3. jst.go.jp

Deprotonation of the pyridine derivative by the amide base to form a pyridyl anion. jst.go.jp

Nucleophilic attack of the pyridyl anion on the aldehyde to form an alkoxide intermediate. jst.go.jp

Workup to yield the functionalized pyridine product.

Nucleophilic Displacement of Fluoride (B91410) in this compound Derivatives

The fluorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing formyl group at the 3-position, which stabilizes the Meisenheimer complex intermediate formed during the reaction.

A variety of nucleophiles can displace the fluoride, leading to a diverse range of substituted pyridine derivatives. lookchem.com This reaction is a cornerstone in the synthesis of more complex molecules, including pharmaceutical intermediates and heterocyclic compounds like naphthyridines. lookchem.com For example, the reaction of this compound with isoxazolinones, followed by subsequent chemical transformations, leads to the formation of naphthyridine derivatives. lookchem.com

The general mechanism for the SNAr reaction involves:

Nucleophilic attack at the carbon atom bearing the fluorine atom.

Formation of a resonance-stabilized Meisenheimer complex.

Departure of the fluoride ion to restore aromaticity.

This reaction pathway has been demonstrated in the synthesis of various functionalized pyridines. For instance, 2-fluoropyridine-3-carbonitrile, a related compound, undergoes nucleophilic aromatic substitution with hydrazine (B178648) as a key step in the synthesis of pyrazopyridine. ossila.com

Chemo- and Regioselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound—the formyl group, the fluorine atom, and the pyridine ring C-H bonds—necessitates careful control of reaction conditions to achieve the desired chemo- and regioselectivity.

Chemo- and Regioselectivity Table

| Reaction Type | Reagents and Conditions | Major Product(s) | Observations |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., amines, alkoxides, thiols) | 2-substituted-3-formylpyridines | The fluorine at the 2-position is selectively displaced due to activation by the adjacent nitrogen and the formyl group. lookchem.comresearchgate.net |

| Knoevenagel Condensation | Malonic acid, base (e.g., piperidine) | (2E)-3-(2-fluoropyridin-3-yl)prop-2-enoic acid | The aldehyde group selectively undergoes condensation while the fluoro-substituent remains intact. vulcanchem.com |

| Oxidation | Oxidizing agents (e.g., KMnO₄, CrO₃) | 2-Fluoropyridine-3-carboxylic acid | The formyl group is selectively oxidized to a carboxylic acid. |

| Reduction | Reducing agents (e.g., NaBH₄, LiAlH₄) | (2-Fluoropyridin-3-yl)methanol | The formyl group is selectively reduced to a hydroxymethyl group. |

| Directed Lithiation | Lithium diisopropylamide (LDA), then an electrophile | Functionalization at the 4-position | The electron-withdrawing groups direct lithiation to the C-4 position. |

The aldehyde group readily undergoes reactions typical of aldehydes, such as condensation, oxidation, and reduction, often without affecting the fluorine atom. vulcanchem.com Conversely, the fluorine atom can be selectively displaced by strong nucleophiles under SNAr conditions, leaving the aldehyde group untouched. lookchem.com Furthermore, the electronic effects of both the fluorine and formyl groups direct the regioselectivity of reactions involving the pyridine ring itself, such as deprotonation and subsequent functionalization. For example, in the presence of a strong base, deprotonation is expected to occur at the C-4 position, which is activated by the adjacent electron-withdrawing substituents.

Advanced Spectroscopic and Structural Elucidation Studies of 2 Fluoro 3 Formylpyridine

Vibrational Spectroscopy (FT-IR and Raman) of Fluorinated Pyridines

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and elucidating the molecular structure of fluorinated pyridines. The vibrational modes of these molecules are sensitive to the electronic and steric effects of the fluorine substituent.

The introduction of a fluorine atom to the pyridine (B92270) ring induces significant changes in the vibrational spectra compared to pyridine itself. The strong electronegativity and mass of the fluorine atom influence the in-plane ring normal modes (RNMs). Studies on various fluorinated and chlorinated pyridines have shown that the nature and position of the halogen substituent affect the vibrational wavenumbers, force constants, and the intensities of IR and Raman bands aip.org. The C-F stretching vibration is a key diagnostic feature and typically appears in the range of 1150-1250 cm⁻¹ in the infrared spectrum of fluorinated aromatic compounds rsc.org. For instance, in related fluorinated benzoic acids, the C-F stretching and bending vibrations are well-defined and their positions are influenced by other substituents on the ring nih.gov.

The formyl group (-CHO) in 2-Fluoro-3-formylpyridine introduces its own characteristic vibrations. The C=O stretching vibration is typically strong in the infrared spectrum and appears in the region of 1680–1700 cm⁻¹ . The aldehyde C-H stretching vibration is also a useful diagnostic peak.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak | Medium to Strong |

| Aldehyde C-H Stretch | 2900-2800, 2800-2700 | Weak (often two bands) | Medium |

| C=O Stretch | 1710-1685 | Strong | Medium |

| Pyridine Ring Stretch (C=C, C=N) | 1650-1400 | Medium to Strong | Medium to Strong |

| C-F Stretch | 1250-1150 | Strong | Weak |

| C-H In-plane Bend | 1300-1000 | Medium | Medium |

| C-H Out-of-plane Bend | 900-675 | Strong | Weak |

Note: This table is predictive and based on typical frequency ranges for the respective functional groups and vibrational modes.

To overcome the lack of direct experimental data and to provide a more precise assignment of vibrational modes, quantum chemical calculations, particularly Density Functional Theory (DFT), are widely employed. researchgate.netnih.govniscpr.res.in DFT methods, such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), have proven to be highly effective in predicting the vibrational spectra of substituted pyridines and other aromatic compounds. dntb.gov.uaresearchgate.net

These calculations can provide:

Optimized molecular geometry.

Harmonic vibrational frequencies.

Infrared intensities and Raman activities.

Potential Energy Distribution (PED) for unambiguous mode assignment.

Studies on related molecules like 2-amino-3-pyridine carboxaldehyde have demonstrated that DFT calculations can accurately reproduce experimental FT-IR and FT-Raman spectra after applying appropriate scaling factors to the calculated frequencies researchgate.net. The scaling factors account for the approximations inherent in the theoretical models and the effects of anharmonicity. A similar approach for this compound would yield a reliable theoretical vibrational spectrum, aiding in its definitive identification and structural analysis.

Rotational Spectroscopy (FTMW and cp-FTMW) for Molecular Structure Determination

Rotational spectroscopy, particularly Fourier-transform microwave (FTMW) and chirped-pulse FTMW (cp-FTMW) spectroscopy, provides highly accurate information about the geometry of molecules in the gas phase.

By analyzing the rotational transitions of a molecule and its isotopologues, it is possible to determine the rotational constants (A, B, and C). These constants are inversely proportional to the moments of inertia of the molecule. A study on 2-fluoropyridine (B1216828) and 3-fluoropyridine (B146971) using FTMW and cp-FTMW spectroscopy successfully determined the rotational constants for the parent species and their ¹³C and ¹⁵N isotopologues nih.gov. From these constants, precise geometric parameters, including bond lengths and angles of the pyridine ring, were calculated nih.gov.

For this compound, similar experimental work would yield its rotational constants. The presence of the formyl group would significantly alter the moments of inertia compared to 2-fluoropyridine.

Table 2: Comparison of Experimental Rotational Constants for Related Pyridine Derivatives (MHz)

| Compound | A | B | C | Reference |

| 2-Fluoropyridine | 5871.3 | 2589.9 | 1797.3 | nih.gov |

| 3-Fluoropyridine | 5727.4 | 2470.6 | 1726.6 | nih.gov |

| 2-(Trifluoromethyl)pyridine | 2568.6 | 1335.7 | 900.2 | aip.org |

| This compound | Predicted | Predicted | Predicted |

Note: The values for this compound are yet to be experimentally determined. The values for related compounds indicate the expected order of magnitude.

Quantum chemical calculations are essential for complementing and interpreting rotational spectroscopy data. Methods like Møller-Plesset perturbation theory (MP2) and DFT are used to calculate theoretical molecular geometries, which are then used to predict rotational constants. The comparison between experimental and calculated rotational constants validates the theoretical model and confirms the determined structure nih.gov. For 2-fluoropyridine, ab initio calculations were shown to be consistent with the experimental finding that the fluorine substitution ortho to the nitrogen atom causes a more pronounced deviation from the pyridine ring geometry nih.gov. A similar synergistic approach would be invaluable for confirming the planar structure and the conformational preferences of the formyl group in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework and probing the electronic environment of nuclei within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide complementary information.

¹H NMR spectroscopy would reveal the chemical shifts and coupling patterns of the three aromatic protons and the aldehyde proton. The fluorine atom and the formyl group will influence the chemical shifts of the adjacent protons on the pyridine ring.

¹³C NMR provides information on the carbon skeleton. The carbon atom attached to the fluorine (C-2) will show a large one-bond C-F coupling constant, and its chemical shift will be significantly affected. The carbonyl carbon of the formyl group will appear at a characteristic downfield shift.

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range huji.ac.il. The chemical shift of the fluorine atom in this compound would be indicative of its electronic environment, influenced by the formyl group and the pyridine ring nitrogen. Coupling between the fluorine nucleus and nearby protons (³JHF) and carbons (nJCF) would provide further structural insights.

While a complete, published NMR dataset for this compound is not available, data from related structures can be used for prediction. For example, a ¹H NMR spectrum for the isomeric 3-Fluoro-2-formylpyridine is available, which can offer some comparative insights chemicalbook.com.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) and Key Coupling Constants (J, Hz) for this compound in CDCl₃

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity and Coupling Constants (J, Hz) |

| H-4 | ~7.5 - 7.8 | dd |

| H-5 | ~7.3 - 7.6 | m |

| H-6 | ~8.3 - 8.6 | d |

| H (aldehyde) | ~10.0 - 10.3 | s |

| C-2 | ~160 - 165 | d, ¹JCF ≈ 240-260 |

| C-3 | ~125 - 130 | d, ²JCF ≈ 20-30 |

| C-4 | ~120 - 125 | d, ³JCF ≈ 5-10 |

| C-5 | ~140 - 145 | s |

| C-6 | ~150 - 155 | d, ³JCF ≈ 5-10 |

| C (aldehyde) | ~188 - 192 | d, ³JCF ≈ 15-25 |

| ¹⁹F | ~ -110 to -130 | m |

Note: This table contains predicted values based on general knowledge of NMR spectroscopy and data from similar compounds. Actual experimental values may vary.

1H and 13C NMR Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR provide definitive information about its atomic framework by mapping the chemical environments of the hydrogen and carbon atoms.

In ¹H NMR, the aldehyde proton (–CHO) is expected to appear as a distinct singlet in the downfield region, typically around 10.0-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons on the pyridine ring will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with each other and with the fluorine atom. Their chemical shifts are influenced by the electron-withdrawing effects of both the fluorine atom and the formyl group.

In ¹³C NMR, the carbonyl carbon of the aldehyde group is highly deshielded and appears significantly downfield, often above 190 ppm. The carbon atom directly bonded to the fluorine (C2) will show a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature in the NMR of organofluorine compounds. fluorine1.ru The other pyridine ring carbons will have distinct chemical shifts and smaller C-F coupling constants depending on their proximity to the fluorine atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Exact chemical shifts (δ) and coupling constants (J) can vary based on the solvent and experimental conditions. Data is compiled based on analysis of structurally similar compounds.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aldehyde-H | ¹H | ~10.4 | s (singlet) | - |

| H-4 | ¹H | ~7.6 | m (multiplet) | - |

| H-5 | ¹H | ~7.4 | m (multiplet) | - |

| H-6 | ¹H | ~8.5 | m (multiplet) | - |

| Aldehyde-C | ¹³C | ~191.5 | d (doublet) | Small ³JCF |

| C-2 | ¹³C | ~161.4 | d (doublet) | Large ¹JCF (~240 Hz) |

| C-3 | ¹³C | ~126.4 | d (doublet) | ²JCF |

| C-4 | ¹³C | ~122.1 | d (doublet) | ³JCF |

| C-5 | ¹³C | ~138.0 | s (singlet) | Small JCF |

| C-6 | ¹³C | ~148.4 | d (doublet) | Small JCF |

Isotopic Labeling Studies with 15N

Isotopic labeling, particularly with the stable isotope ¹⁵N, is a powerful tool for gaining deeper insights into the electronic structure and bonding within nitrogen-containing heterocycles like this compound. acs.org Although ¹⁴N is the abundant isotope, its quadrupole moment leads to broad NMR signals. In contrast, ¹⁵N is a spin-1/2 nucleus that gives sharp NMR signals, allowing for the precise measurement of chemical shifts and coupling constants.

By synthesizing this compound with ¹⁵N-enriched precursors, researchers can directly observe the nitrogen atom in the pyridine ring via ¹⁵N NMR spectroscopy. The ¹⁵N chemical shift is highly sensitive to the electronic environment around the nitrogen atom. Furthermore, the spin-spin coupling between the ¹⁵N nucleus and the adjacent ¹⁹F nucleus (²J(¹⁵N–¹⁹F)) provides valuable structural information. Studies on 2-fluoropyridine have shown this two-bond coupling to be particularly large (around -52.6 Hz), a phenomenon attributed to a through-space interaction involving the nitrogen's lone pair of electrons. wiley.comrsc.org Observing this coupling in ¹⁵N-labeled this compound would confirm the proximity of the fluorine and nitrogen atoms and provide data on how the formyl substituent modulates this interaction.

Application of NMR in Reaction Monitoring and Product Characterization

NMR spectroscopy is not only used for final product characterization but also serves as an effective tool for real-time reaction monitoring. nih.gov For reactions involving this compound, both ¹H and ¹⁹F NMR can be employed to track the reaction progress in situ.

For instance, in a condensation reaction where the aldehyde group of this compound is consumed, ¹H NMR can be used to monitor the disappearance of the characteristic aldehyde proton signal around 10.4 ppm. acs.org Simultaneously, new signals corresponding to the protons of the reaction product will appear and grow in intensity over time. This allows for the determination of reaction kinetics and can help in optimizing reaction conditions. nih.gov

Given the presence of a fluorine atom, ¹⁹F NMR offers a clean and sensitive method for monitoring. The chemical shift of the fluorine atom is highly dependent on its electronic environment. As the aldehyde group is transformed during a reaction, the electronic structure of the pyridine ring changes, leading to a shift in the ¹⁹F signal. This provides an unambiguous way to follow the conversion of the starting material to the product. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound (C₆H₄FNO), the exact molecular weight is 125.1005 g/mol . google.com In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 125.

The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, the fragmentation is expected to be dictated by the functional groups on the pyridine ring. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (H•) and the loss of the formyl group (•CHO).

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss | Formula of Fragment |

| 125 | Molecular Ion [M]⁺˙ | - | [C₆H₄FNO]⁺˙ |

| 124 | [M-H]⁺ | H• | [C₆H₃FNO]⁺ |

| 97 | [M-CO]⁺˙ | CO | [C₅H₄FN]⁺˙ |

| 96 | [M-CHO]⁺ | •CHO | [C₅H₄FN]⁺ |

X-ray Crystallography for Solid-State Structural Characterization

While NMR and MS provide data on connectivity and mass, X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. vulcanchem.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern provides detailed information about electron density, from which a model of the molecular structure can be built.

If a suitable single crystal of this compound could be grown, X-ray crystallographic analysis would yield precise measurements of:

Bond lengths: e.g., the C-F, C=O, C-N, and C-C bond distances.

Bond angles: The angles between atoms, defining the geometry of the pyridine ring and the orientation of the formyl group.

Torsional angles: Describing the planarity of the molecule and the conformation of the formyl group relative to the ring.

Crystal packing: How individual molecules arrange themselves in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds or π-π stacking.

Computational and Theoretical Investigations on 2 Fluoro 3 Formylpyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for its favorable balance of accuracy and computational cost. DFT calculations for 2-Fluoro-3-formylpyridine and related structures focus on optimizing geometries, predicting spectroscopic properties, and analyzing electronic characteristics to understand reactivity and stability.

Geometry optimization is a fundamental computational step that seeks to find the minimum energy arrangement of atoms in a molecule. rsc.org For pyridine (B92270) derivatives, DFT methods, such as B3LYP combined with basis sets like 6-311++G(d,p), are commonly used to predict structural parameters. rsc.orgresearchgate.net

Table 1: Predicted Geometrical Parameters for this compound based on Analogous Compounds

| Parameter | Description | Expected Value |

| Bond Lengths | ||

| C-F | Carbon-Fluorine bond length | ~1.34 Å |

| C=O | Carbonyl Carbon-Oxygen bond length | ~1.21 Å |

| C-N (in ring) | Carbon-Nitrogen bond lengths | ~1.34 - 1.39 Å |

| C-C (in ring) | Carbon-Carbon bond lengths | ~1.39 - 1.40 Å |

| C-C (ring-formyl) | Bond between pyridine ring and formyl carbon | ~1.48 Å |

| Bond Angles | ||

| C-C-F | Angle involving the fluorine substituent | ~118° - 120° |

| C-C=O | Angle of the formyl group | ~124° |

| O=C-H | Angle within the formyl group | ~120° |

Note: These values are illustrative and based on DFT calculations for similar fluorinated and formyl-substituted pyridines. Actual values would require a specific calculation for the title compound.

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. lidsen.com By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which is invaluable for assigning bands in experimentally recorded spectra. nih.gov For pyridine derivatives, these calculations help identify characteristic vibrational modes. nih.govmdpi.com

For this compound, key vibrational modes would include the C-F stretching frequency, the C=O stretching of the aldehyde group, and various C-H and pyridine ring stretching and bending vibrations. lidsen.commdpi.com Theoretical calculations on 2-fluoropyridine (B1216828) show that the C-F stretching frequency is similar to that in fluorobenzene, indicating the influence of the aromatic ring's π-bonding. lidsen.com The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. d-nb.info

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Description | Predicted Wavenumber (cm⁻¹) |

| ν(C=O) | Carbonyl stretching | ~1700 - 1750 |

| ν(C-F) | Carbon-Fluorine stretching | ~1150 - 1250 mdpi.com |

| ν(C-N) | Ring Carbon-Nitrogen stretching | ~1300 - 1400 d-nb.info |

| ν(C-C) | Aromatic ring stretching | ~1400 - 1600 |

| δ(C-H) | In-plane C-H bending | ~1000 - 1300 |

| γ(C-H) | Out-of-plane C-H bending | ~700 - 900 |

Note: These are typical ranges for the specified functional groups and molecular framework based on DFT studies of related compounds.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and chemical reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. mdpi.comresearchgate.net A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive. mdpi.comresearchgate.net

From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated. These descriptors, derived from DFT, quantify aspects of a molecule's reactivity.

Table 3: Global Chemical Reactivity Descriptors from HOMO and LUMO Energies

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. researchgate.net |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. researchgate.net |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. mdpi.com |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. researchgate.net |

For this compound, the electron-withdrawing nature of both the fluorine atom and the formyl group is expected to lower the energy of the LUMO, making the molecule a good electron acceptor (electrophile). DFT studies on fluorinated pyridines confirm that fluorine substitution significantly impacts these electronic properties. mdpi.com

For molecules with rotatable bonds, multiple conformations (or rotamers) can exist. This is the case for this compound, where the formyl group can rotate relative to the pyridine ring. Computational studies are essential for determining the relative stabilities of these conformers.

Research on 2-pyridinecarboxaldehyde (B72084) has identified two primary planar rotamers: a syn conformer, where the aldehyde oxygen is oriented away from the ring nitrogen, and an anti conformer, where the oxygen is pointed toward the nitrogen. DFT calculations have shown that for 2-pyridinecarboxaldehyde, the anti rotamer is more stable. This stability is attributed to the formation of a weak intramolecular C-H···N hydrogen bond. A similar situation is expected for this compound, where the orientation of the formyl group relative to the ring nitrogen and the adjacent fluorine atom will determine the most stable conformer. By calculating the total energy of each optimized conformer, their relative stability and equilibrium populations can be predicted.

Ab Initio Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. lidsen.com Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are often used alongside DFT to provide a more comprehensive theoretical understanding. lidsen.com

Studies on 2-fluoropyridine and 3-fluoropyridine (B146971) have utilized ab initio calculations to compute molecular structures and verify vibrational assignments made with DFT. lidsen.com These methods provide an independent check on the results obtained from DFT. For instance, MP2 calculations have been used to compute the molecular structures of halopyridines, which were then compared to those of pyridine and fluoropyridines. lidsen.com Such calculations confirm structural trends, like the shortening of the N-C(2) bond upon halogen substitution. lidsen.com While computationally more demanding than DFT, ab initio methods can offer higher accuracy for certain properties.

Molecular Dynamics Simulations to Understand Dynamics and Interactions

While DFT and ab initio calculations typically model molecules in a static, time-independent manner (often in a vacuum or with an implicit solvent model), Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. d-nb.info MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. mdpi.com

For this compound, no specific MD simulation studies appear to have been published to date. However, this technique is widely applied to fluorinated pyridine derivatives in the context of drug discovery and materials science. mdpi.com Potential applications of MD for this compound could include:

Solvent Effects: Simulating the molecule in an explicit solvent (like water) to understand how solvent molecules arrange around it and affect its conformational preferences.

Protein-Ligand Interactions: If the molecule were being investigated as a potential drug, MD simulations could model its binding to a target protein, revealing the stability of the interaction and key binding-site residues.

Dynamical Behavior: Studying the dynamics of the formyl group's rotation and the flexibility of the molecule at different temperatures.

MD simulations bridge the gap between static quantum chemical calculations and the dynamic behavior of molecules in real-world systems like solutions or biological environments. d-nb.info

Quantitative Structure-Activity Relationship (QSAR) Studies for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are a fundamental component of modern drug design and computational chemistry. nih.gov These investigations aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tsijournals.comresearchgate.net By quantifying how variations in molecular features, such as steric, electronic, and hydrophobic properties, affect the potency of a compound, QSAR models can predict the activity of novel molecules and guide the synthesis of more effective therapeutic agents. nih.govresearchgate.net

For derivatives of this compound, QSAR studies are crucial for optimizing their potential as bioactive agents. The core structure, featuring a pyridine ring with electron-withdrawing fluorine and formyl groups, serves as a versatile scaffold. ossila.com QSAR helps to elucidate how additional substitutions on this scaffold influence interactions with biological targets, such as enzymes or receptors. tsijournals.com

A common approach involves synthesizing a library of derivatives where a specific part of the molecule is systematically varied. For instance, in the case of 2-formylpyridine thiosemicarbazones, a well-studied class of derivatives, the substituent on the terminal nitrogen of the thiosemicarbazone moiety is altered to explore its impact on biological activity. tsijournals.com

Detailed Research Findings

Research on compounds structurally related to this compound, particularly 2-formylpyridine thiosemicarbazones, has provided valuable insights through QSAR analysis. A study focusing on the inhibition of the enzyme Ribonucleoside Diphosphate Reductase (RDR) by a series of 2-formylpyridine thiosemicarbazones demonstrated a clear relationship between the nature of the substituent and the inhibitory potency (pI50). tsijournals.com

The biological activity of a compound is understood to be a function of its physicochemical properties, which are in turn determined by its chemical structure. tsijournals.com QSAR models attempt to explain these variations in biological activity by correlating them with molecular descriptors that quantify these properties. tsijournals.com

In one such study, topological descriptors were used to model the inhibitory activity of 24 different 2-formylpyridine thiosemicarbazone derivatives. tsijournals.com The results indicated that specific substitutions significantly influenced the compound's effectiveness. For example, small alkyl groups like ethyl (C2H5) at the terminal nitrogen resulted in high inhibitory potency, whereas bulky or highly polar groups led to a decrease in activity. tsijournals.com

The table below summarizes the inhibitory activities for a selection of these derivatives against the RDR enzyme. tsijournals.com

| Compound Code | R Substituent | Inhibitory Potency (pI50) |

| T2C1 | H | 6.55 |

| T2C2 | CH3 | 6.51 |

| T2C3 | C2H5 | 6.66 |

| T2C4 | F | 5.22 |

| T2C5 | Cl | 6.25 |

| T2C6 | Br | 6.30 |

| T2C9 | OH | 5.17 |

| T2C10 | OCH3 | 5.92 |

| T2C24 | N(CH3)2 | 6.40 |

Data sourced from a QSAR study on 2-formylpyridine thiosemicarbazones. tsijournals.com

Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been applied to fluorinated pyridine derivatives to understand their inhibitory action on targets such as c-Met kinase. nih.gov These studies generate 3D contour maps that visualize the regions where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic characteristics are favorable or unfavorable for biological activity. nih.gov A CoMSIA (Comparative Molecular Similarity Indices Analysis) model for a set of c-Met kinase inhibitors, which included fluorinated aniline (B41778) and pyridine structures, revealed that steric, electrostatic, hydrophobic, and hydrogen bond-donor fields were all critical for activity. nih.gov The statistical quality of such models is validated using parameters like the cross-validated correlation coefficient (q²) and the fitted correlation coefficient (r²). nih.gov

For a series of pyrazolo[3,4-b]pyridines, 3D-QSAR models were developed to explain their affinity for the A1 adenosine (B11128) receptor. acs.org These models help rationalize the structure-affinity relationships, guiding the design of new derivatives with improved potency and selectivity. acs.org The predictive power of QSAR models allows for the virtual screening and design of new compounds with potentially high biological activity before undertaking their actual synthesis. ju.edu.jo

Applications of 2 Fluoro 3 Formylpyridine in Advanced Materials and Medicinal Chemistry Research

Role as a Building Block in Organic Synthesis

The distinct reactivity of 2-fluoro-3-formylpyridine makes it a crucial intermediate in the synthesis of a variety of organic compounds. The aldehyde group is amenable to a wide range of chemical transformations, including condensations, oxidations, and reductions, while the fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions or modulate the electronic properties of the pyridine (B92270) ring.

Synthesis of Nitrogen-Containing Heterocycles

This compound is a key precursor in the synthesis of naphthyridines, which are nitrogen-containing heterocyclic compounds with significant potential in medicinal chemistry. lookchem.com The synthetic strategy often involves the reaction of the aldehyde group, followed by a cyclization step where the fluorine atom is displaced to form the fused heterocyclic ring system. For instance, the attachment of isoxazolinones via displacement of the fluoride (B91410), followed by hydrogenolysis and cyclization, leads to the formation of naphthyridine derivatives. lookchem.com

Precursor for Advanced Pharmaceutical Intermediates

The compound serves as a critical starting material for the synthesis of complex pharmaceutical intermediates. Its utility is demonstrated in the preparation of precursors for novel taxoids and S-378 derivatives, highlighting its importance in creating molecules with significant biological activity. americanelements.com The presence of the fluorine atom is often a deliberate design element to enhance the metabolic stability and binding affinity of the final drug candidates.

Medicinal Chemistry and Drug Discovery Applications

The structural motifs derived from this compound are present in a number of compounds under investigation for various therapeutic and diagnostic purposes. The strategic incorporation of the fluoropyridine moiety has led to the development of agents with potent antitumor and antimicrobial activities, as well as highly specific radioligands for medical imaging.

Development of Taxoids with Antitumor Activity

This compound is utilized in the preparation of novel taxoids, a class of potent anticancer agents. americanelements.com These synthetic derivatives are designed to overcome challenges associated with natural taxanes, such as poor solubility and drug resistance. The strategic incorporation of fluorine into the taxoid structure can block metabolic pathways, leading to improved pharmacokinetic profiles and enhanced efficacy against multidrug-resistant cancer cell lines. cymitquimica.com Research has shown that modifications at various positions of the taxoid core, including the introduction of fluorine-containing aromatic rings derived from intermediates like this compound, can significantly increase cytotoxicity against a range of human cancer cells, including breast, ovarian, colon, and pancreatic cancer lines. cymitquimica.comresearchgate.net

Table 1: Research Findings on Taxoids Derived from Fluorinated Precursors

| Finding | Significance in Antitumor Activity |

| Strategic incorporation of a 2,2-difluorovinyl group at the C3' position | Blocks major metabolic pathways, enhancing potency against taxane-resistant cancer cell lines. cymitquimica.com |

| Modifications of the C2-benzoate moiety with halogens (including fluorine) | Enhances the potency of second-generation taxoids against multidrug-resistant cancer cell lines. cymitquimica.com |

| Development of 3'-difluorovinyl taxoids | Exhibit impressive activities against drug-sensitive and multidrug-resistant human cancer cell lines. researchgate.net |

Synthesis of Antimicrobial Agents (e.g., S-3578 Derivatives against MRSA and Pseudomonas aeruginosa)

This compound serves as an essential intermediate in the synthesis of S-3578 derivatives. americanelements.com These compounds have demonstrated potent antimicrobial activity against clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. americanelements.com The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. The unique structural features imparted by the this compound starting material contribute to the efficacy of these synthetic antimicrobial compounds.

Radiopharmaceuticals for PET Imaging (e.g., 2-[18F]F-A-85380 for nAChRs)

One of the most significant applications of this compound derivatives is in the field of diagnostic imaging. A radiolabeled analog, 2-[¹⁸F]Fluoro-3-(2(S)-azetidinylmethoxy)pyridine, also known as 2-[¹⁸F]F-A-85380, is a key radiopharmaceutical used in Positron Emission Tomography (PET) imaging. lookchem.comorganic-chemistry.org This compound is a high-affinity ligand for α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and nicotine (B1678760) addiction. lookchem.comorganic-chemistry.org

The synthesis of 2-[¹⁸F]F-A-85380 involves a nucleophilic aromatic substitution reaction where the fluorine-18 (B77423) radioisotope replaces a leaving group on a precursor molecule derived from a related pyridine aldehyde. lookchem.com This allows for the non-invasive visualization and quantification of nAChRs in the human brain. Studies have shown that 2-[¹⁸F]F-A-85380 PET can detect reductions in α4β2* nAChRs, which may be an early event in the progression of Alzheimer's disease. lookchem.com

Table 2: Key Research Findings for 2-[¹⁸F]F-A-85380

| Research Area | Finding | Implication |

| Synthesis | Optimized one-pot synthesis developed for production in commercial synthesis modules. lookchem.com | Enables efficient and reliable production for clinical use. |

| Specificity | Highly selective for α4β2-containing nAChRs. lookchem.com | Allows for targeted imaging of a specific receptor subtype. |

| Clinical Imaging | Successfully used to visualize nAChRs in the human brain, with the highest accumulation in the thalamus. | Provides a tool for studying the role of these receptors in health and disease. |

| Alzheimer's Disease | A decrease in 2-[¹⁸F]F-A-85380 uptake has been observed in the thalamus and occipital cortex of Alzheimer's patients. | Suggests that this radioligand is a promising tool for the early diagnosis of Alzheimer's disease. |

Design of TRPM8 Antagonists (e.g., AMG 333 series)

A review of scientific literature did not yield specific information on the use of this compound in the design and synthesis of TRPM8 antagonists, including the AMG 333 series. Research in this area, such as the development of the clinical candidate AMG 333, has utilized the isomeric compound, 3-fluoro-2-formylpyridine, to construct the required (3-fluoropyridin-2-yl) moiety.

Investigation of Antitumor Activities of Thiosemicarbazone Derivatives